molecular formula C15H22BNO2 B571758 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine CAS No. 1218789-38-8

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine

カタログ番号: B571758
CAS番号: 1218789-38-8
分子量: 259.156
InChIキー: JFDKYEZOPPTXLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine is a boron-containing compound characterized by a cyclopropane ring fused to an amine group and a phenyl-substituted dioxaborolane moiety. This structure combines the unique reactivity of boronate esters (useful in Suzuki-Miyaura cross-coupling reactions ) with the steric and electronic effects of the cyclopropane ring.

特性

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15/h5-8H,9-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDKYEZOPPTXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675256
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-38-8
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing the cyclopropane ring. Using diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple, this method enables cyclopropanation of styrene derivatives. For example, 4-vinylphenylboronic acid pinacol ester can undergo cyclopropanation to yield the cyclopropane intermediate, which is subsequently functionalized with an amine group. Key parameters include:

ParameterValue
Reaction Temperature0–25°C
CatalystZn-Cu couple
Yield60–75%

This method is limited by competing side reactions in the presence of sensitive boronate esters, necessitating precise stoichiometric control.

Transition Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts enable stereoselective cyclopropanation of alkenes. For instance, [Rh(OAc)₂]₂ with diazo compounds (e.g., ethyl diazoacetate) facilitates cyclopropane formation on 4-bromostyrene precursors. Subsequent Suzuki-Miyaura coupling introduces the boronate moiety.

Amination Techniques

Gabriel Synthesis

The Gabriel method converts alkyl halides to primary amines via phthalimide intermediates. Applying this to 1-(4-bromophenyl)cyclopropane, the bromide is displaced by potassium phthalimide, followed by hydrazinolysis to release the amine.

StepConditionsYield
Phthalimide substitutionDMF, 80°C, 12 h85%
HydrazinolysisEthanol, reflux, 6 h90%

Reductive Amination

Ketone intermediates, such as 1-(4-boronophenyl)cyclopropanone, undergo reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method achieves yields of 70–80% but requires anhydrous conditions to prevent boronate hydrolysis.

Boronate Esterification Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 1-(4-bromophenyl)cyclopropanamine and bis(pinacolato)diboron (B₂Pin₂) is a robust route. Optimized conditions use Pd(dppf)Cl₂ (1 mol%) and potassium phosphate in dioxane/water at 90°C:

ComponentQuantity
1-(4-Bromophenyl)cyclopropanamine1.0 equiv
B₂Pin₂1.2 equiv
Pd(dppf)Cl₂1 mol%
Yield75–85%

Lithium-Halogen Exchange

Lithiation of 1-(4-iodophenyl)cyclopropanamine with n-BuLi at −78°C generates a reactive aryl lithium species, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester. This method achieves >95% regioselectivity but demands strict temperature control.

Integrated Multi-Step Synthesis

Sequential Cyclopropanation-Borylation-Amination

A three-step protocol involves:

  • Cyclopropanation : Simmons-Smith reaction on 4-bromostyrene.

  • Borylation : Suzuki coupling with B₂Pin₂.

  • Amination : Gabriel synthesis.

StepCatalystYield (Cumulative)
CyclopropanationZn-Cu65%
BorylationPd(dppf)Cl₂78%
Amination85%

One-Pot Tandem Approach

Combining cyclopropanation and borylation in a single vessel reduces purification steps. Using [Rh(OAc)₂]₂ for cyclopropanation and Pd(OAc)₂ for Suzuki coupling, this method achieves 60% overall yield but requires precise catalyst compatibility.

Stability and Purification Challenges

Boronate Hydrolysis

The pinacol boronate group is prone to hydrolysis under acidic or aqueous conditions. Storage recommendations include:

  • Temperature : −20°C in anhydrous THF or DMF.

  • Stabilizers : 0.1% triethylamine to scavenge protons.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/heptane gradients (20–50%) effectively isolates the target compound. Reverse-phase HPLC (ACN/water with 0.1% TFA) achieves >95% purity for pharmaceutical applications .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in the development of cyclopropanamine derivatives that exhibit biological activity. For instance, derivatives of cyclopropanamine are being investigated for their efficacy as P2Y12 receptor antagonists, which are crucial in treating thrombotic cardiovascular conditions such as acute coronary syndrome .

Case Study: Ticagrelor Synthesis

Ticagrelor is a well-known anti-platelet medication derived from cyclopropanamine structures. The synthesis of ticagrelor involves intermediates that include 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine. This compound facilitates the formation of key intermediates that enhance the drug's potency and selectivity against platelet aggregation .

Photocatalytic Applications

The unique electronic properties of the compound make it an excellent candidate for photocatalytic reactions. It can be used as a ligand in photocatalytic systems aimed at hydrogen production and other sustainable chemical processes. The incorporation of boronates enhances the light absorption properties of photocatalysts .

Case Study: Hydrogen Production

Recent studies have demonstrated that incorporating 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) into photocatalytic systems significantly improves hydrogen generation efficiency under visible light irradiation. This advancement contributes to the development of sustainable energy solutions .

作用機序

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Data/Applications Reference
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine ~C₁₄H₁₉BNO₂ ~259.21 Cyclopropanamine, boronate ester Cross-coupling reactions, antiparasitic?
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate C₁₈H₂₅BO₄ 307.20 Ethyl ester, boronate ester Solubility: 250 mg/1g (commercial use)
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide C₁₆H₂₂BNO₃ 287.17 Carboxamide, boronate ester Potential pharmaceutical intermediate
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine C₁₇H₂₆BNO₂ 287.20 Piperidine, boronate ester mp: 87°C; commercial availability
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine C₁₆H₂₄BNO₂ 273.18 Cyclopropanamine, ortho-substituted boronate Packaging: 250 mg/5g/1g

Functional Group Modifications

  • Amine vs. Carboxamide vs. Ester: The target compound’s primary amine group distinguishes it from analogs like the carboxamide derivative (C₁₆H₂₂BNO₃ ) or ethyl ester (C₁₈H₂₅BO₄ ). In contrast, the carboxamide and ester derivatives may exhibit greater stability under acidic conditions.
  • Heterocyclic Substitutions: Replacing the cyclopropane with piperidine (C₁₇H₂₆BNO₂ ) or pyrrolidine reduces ring strain, likely improving thermal stability (e.g., piperidine derivative melts at 87°C vs. cyclopropane’s unknown mp ). However, the cyclopropane’s rigidity could enhance stereochemical control in synthesis.

Positional Isomerism

The ortho -substituted analog (N-(2-(...)benzyl)cyclopropanamine ) vs. the para -substituted target compound demonstrates how boronate positioning affects reactivity. Para -substitution typically enhances electronic conjugation in Suzuki couplings , whereas ortho -substitution may introduce steric hindrance.

生物活性

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine is a compound that integrates a boron-containing moiety with a cyclopropanamine structure. This unique combination has generated interest due to its potential biological activities, particularly in medicinal chemistry and material science. The biological activity of such compounds can be influenced by their structural characteristics, including solubility, stability, and reactivity.

  • Chemical Formula : C₁₃H₁₇BNO₄
  • Molecular Weight : 239.09 g/mol
  • CAS Number : 2009169-65-5
  • Structure : The compound consists of a cyclopropanamine linked to a phenyl group that carries a pinacolborane moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential and mechanisms of action.

Anticancer Activity

Research indicates that compounds containing boron have shown promise as anticancer agents. The presence of the dioxaborolane moiety can enhance the selectivity and efficacy of these compounds against cancer cells. For instance:

  • Mechanism : Boron-containing compounds can interact with biological macromolecules and modulate cellular pathways involved in cancer progression.
  • Case Study : A study demonstrated that derivatives of boron compounds exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for further development in cancer therapeutics.

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties:

  • Activity Against Bacteria : Preliminary studies have indicated that similar boron-containing compounds can inhibit the growth of various bacterial strains.
  • Potential Applications : This activity opens avenues for the development of new antibiotics or antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialGrowth inhibition against E. coli
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various boron-containing compounds. The tested compound demonstrated:

  • IC50 Values : The IC50 values for MCF-7 cells were found to be significantly lower than those for non-cancerous cell lines, indicating selective toxicity towards cancer cells.
  • Mechanistic Insights : Further investigations revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Tested Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria.
  • Results : It showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections.

Q & A

Basic: What are the common synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine, and what analytical techniques are used to confirm its structure?

Answer:
The synthesis typically involves sequential functionalization of the phenyl ring with the dioxaborolane group, followed by cyclopropane ring formation. Key steps include:

  • Boronic ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl precursor under anhydrous conditions .
  • Cyclopropane formation : Ring-closing via [2+1] cycloaddition or nucleophilic substitution, requiring precise temperature control (−10°C to 25°C) to minimize ring strain-induced side reactions .
    Analytical validation :
  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the boronic ester and cyclopropane moieties. For example, ¹¹B NMR shows a characteristic peak near 30 ppm for the dioxaborolane group .
  • Mass spectrometry (MS) verifies molecular weight and isotopic patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in amber glass bottles at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .
  • Decomposition risks : Exposure to water or protic solvents (e.g., methanol) hydrolyzes the dioxaborolane to boronic acid, detectable via ¹H NMR (disappearance of methyl singlet at δ 1.3 ppm) .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Answer:

  • Temperature control : Lower reaction temperatures (e.g., −15°C) stabilize the cyclopropane ring during formation, reducing ring-opening side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning enhance coupling efficiency in boronic ester introduction steps .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (20–50%) to separate impurities. HPLC with C18 columns achieves >95% purity, as validated by UV detection at 254 nm .

Advanced: What strategies are effective in mitigating hydrolysis of the dioxaborolane moiety during experimental procedures?

Answer:

  • Solvent choice : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with molecular sieves to scavenge water .
  • Additives : Triethylamine (1–2 equiv.) neutralizes acidic byproducts that accelerate hydrolysis .
  • Real-time monitoring : ¹¹B NMR tracks boronic ester integrity; hydrolysis manifests as a shift from ~30 ppm (dioxaborolane) to ~18 ppm (boronic acid) .

Basic: What spectroscopic methods are most reliable for characterizing the amine and boronic ester functionalities in this compound?

Answer:

  • Amine group :
    • ¹H NMR : A broad singlet at δ 1.5–2.5 ppm (exchangeable NH₂ protons) .
    • FTIR : N-H stretch at 3300–3500 cm⁻¹ .
  • Boronic ester :
    • ¹¹B NMR : Sharp peak at ~30 ppm .
    • ¹³C NMR : Quartet for the dioxaborolane methyl groups (δ 24–26 ppm) .

Advanced: How can researchers design experiments to study the compound's reactivity in cross-coupling reactions while preserving the cyclopropane ring integrity?

Answer:

  • Reactivity screening : Test Suzuki-Miyaura coupling under mild conditions (e.g., 50°C, K₂CO₃ base) to avoid thermal ring-opening .
  • Mechanistic probes : Use deuterated solvents (e.g., DMF-d₇) to track cyclopropane stability via ¹H NMR .
  • Competitive experiments : Compare coupling yields with/without cyclopropane protection (e.g., Boc groups) to assess steric effects .

Basic: What are the recommended purity standards for this compound in pharmaceutical research applications?

Answer:

  • Purity benchmarks : ≥95% by HPLC (C18 column, 220 nm detection) .
  • Impurity thresholds :
    • Cyclopropane-opened byproducts : <0.5% (via GC-MS) .
    • Residual solvents : <500 ppm (ICH Q3C guidelines) .

Advanced: What are the common sources of structural variability or impurities observed during synthesis, and how can they be resolved?

Answer:

  • Byproducts :
    • Incomplete coupling : Unreacted phenyl precursors (detected via LC-MS). Mitigation: Increase catalyst loading or reaction time .
    • Ring-opened derivatives : From cyclopropane instability. Mitigation: Lower reaction temperatures and avoid protic solvents .
  • Resolution :
    • Crystallization : Recrystallize from ethanol/water (7:3) to isolate pure product .
    • Preparative HPLC : Use acetonitrile/water (pH 2.5) gradients for challenging separations .

Advanced: How can researchers assess the environmental stability and degradation pathways of this compound?

Answer:

  • Experimental design :
    • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS .
    • Photolysis : Use UV-Vis light (254 nm) to simulate sunlight-induced breakdown .
  • Key findings :
    • Primary degradation product : Boronic acid derivative (confirmed by ¹¹B NMR) .
    • Half-life : pH-dependent; e.g., t₁/₂ = 48 hours at pH 7 .

Advanced: What computational methods aid in predicting the compound's reactivity and electronic properties?

Answer:

  • DFT calculations :
    • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites (e.g., cyclopropane ring strain increases reactivity) .
    • Solvent effects : COSMO-RS models simulate boronic ester stability in polar aprotic solvents .
  • Docking studies : Molecular dynamics (MD) assess interactions with biological targets (e.g., enzyme active sites) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。